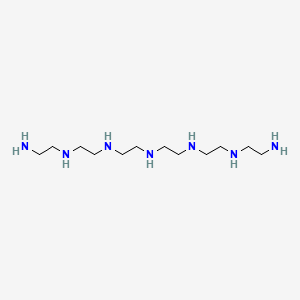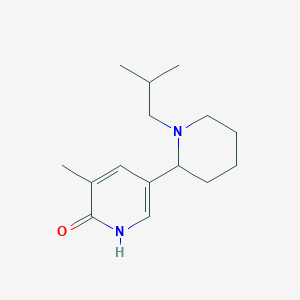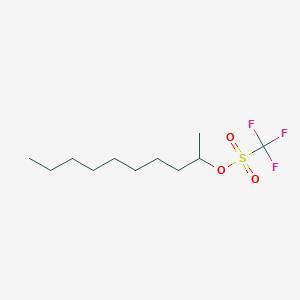
2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino, bromo, and hydroxyl functional groups attached to the naphthalene-1,4-dione core, making it a versatile molecule in synthetic chemistry and various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-5-hydroxynaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other heterocyclic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where the generated ROS can damage cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Menadione (2-methyl-1,4-naphthoquinone): A synthetic compound used as a vitamin K precursor.
Uniqueness
2-Amino-3-bromo-5-hydroxynaphthalene-1,4-dione is unique due to the presence of both amino and bromo substituents, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications in various fields.
特性
分子式 |
C10H6BrNO3 |
|---|---|
分子量 |
268.06 g/mol |
IUPAC名 |
2-amino-3-bromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-7-8(12)9(14)4-2-1-3-5(13)6(4)10(7)15/h1-3,13H,12H2 |
InChIキー |
YLAUNPAJDALCAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=C(C2=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)


![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)

